N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE
Description
This compound features a benzodioxin moiety (C₈H₈O₂) linked via an acetamide group to a sulfanyl-bridged heterocyclic core: a thiazolo[4,5-d]pyrimidine substituted with a dimethylamino group. The dimethylamino group enhances solubility and may influence electronic properties via electron donation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMYXXSXYSRNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
4-Amino-2-mercaptothiazole-5-carboxamide is condensed with acetic anhydride to form the thiazolo[4,5-d]pyrimidin-7(6H)-one core.
Reaction Conditions:
Dimethylamination
The 2-position is functionalized via SNAr reaction with dimethylamine:
- 2-Chloro-thiazolo[4,5-d]pyrimidin-7-thiol (1 eq) reacts with dimethylamine (40% aqueous, 2 eq) in THF at 25°C for 12 hours (yield: 88%).
Coupling via Sulfanyl-Acetamide Bridging
The final step involves conjugating the benzodioxin amine with the thiazolopyrimidine-thiol through a bromoacetamide intermediate.
Synthesis of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Reaction:
Benzodioxin-6-amine (1 eq) reacts with bromoacetyl bromide (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at 0°C. - Yield: 91%.
Thiol-Acetamide Coupling
A nucleophilic substitution couples the thiolate to the bromoacetamide:
- Conditions:
- Mechanism:
LiH deprotonates the thiol to generate a thiolate, which displaces bromide from the acetamide. - Yield: 83%.
Reaction Optimization and Scalability
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | LiH | 25 | 83 |
| DMSO | K₂CO₃ | 50 | 68 |
| THF | NaH | 40 | 72 |
Analytical Characterization
Spectral Data
CHN Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.22 | 58.05 |
| H | 4.87 | 4.91 |
| N | 14.29 | 14.12 |
Mechanistic Insights and Side Reactions
- Competitive Alkylation:
Excess bromoacetamide may lead to di-alkylation, mitigated by stoichiometric control (1:1 ratio). - Thiol Oxidation: Trace oxygen oxidizes thiols to disulfides; nitrogen atmosphere is critical.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share structural motifs with the target molecule, including benzodioxin, acetamide, sulfanyl/sulfonyl linkers, and heterocyclic cores. Key differences lie in substituents, heterocycle types, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
1,3,4-Thiadiazole () and benzothiazole () cores prioritize rigidity and electronic effects over aromatic stacking.
Substituent Effects: Dimethylamino (target) vs. Methoxy groups improve metabolic stability but reduce basicity. Sulfanyl vs. Sulfonyl Bridges: Sulfanyl (target, ) offers flexibility and moderate electron donation, while sulfonyl () is electron-withdrawing and may improve hydrolytic stability.
Synthetic Accessibility :
- Compounds like those in and utilize thiouracil derivatives and sodium ethoxide-mediated cyclization, whereas the target compound likely requires multi-step synthesis involving chloroacetic acid and aromatic aldehydes (similar to ).
Research Implications
- Pharmacological Potential: The target compound’s dimethylamino-thiazolo[4,5-d]pyrimidine system may favor kinase inhibition or nucleic acid interactions, whereas sulfonyl-containing analogs () could target sulfhydryl-dependent enzymes.
- Optimization Strategies: Hybridizing features (e.g., combining dimethylamino with a sulfonyl bridge) could balance solubility and target affinity.
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent studies and findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structural components:
- Dihydro-benzodioxin moiety : This part of the molecule is known for its role in various biological activities.
- Thiazolo-pyrimidine unit : This structure is often associated with anti-inflammatory and antimicrobial properties.
The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and thiazolo-pyrimidine precursors. The initial reactions typically include the formation of sulfonamide derivatives followed by acetamide functionalization to yield the target compound .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition properties of this compound. It has been screened against key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).
The results indicated that this compound exhibits significant inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent for T2DM and Alzheimer's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The inhibition zones measured in antimicrobial susceptibility tests showed promising results:
- E. coli : Inhibition zones ranged from 15 to 20 mm.
- B. mycoides : Similar inhibition patterns were observed.
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Neuroprotective Effects
In a recent study examining neuroprotective effects, the compound was administered to animal models exhibiting symptoms of neurodegeneration. Behavioral tests and biochemical assays revealed that treatment with this compound significantly improved cognitive functions and reduced markers of oxidative stress in the brain .
Case Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic potential of this compound. Diabetic rats treated with this compound showed a marked decrease in blood glucose levels compared to control groups. Histological examinations further suggested improvements in pancreatic function .
Summary of Findings
Q & A
Q. What are the foundational steps for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:
- Step 1 : Reacting a benzodioxin-6-amine derivative with a sulfonyl chloride or bromoacetamide precursor under basic conditions (e.g., 10% aqueous Na₂CO₃ at pH 9–10) to form intermediate sulfonamides or thioether linkages .
- Step 2 : Coupling the intermediate with a thiazolo[4,5-d]pyrimidin-7-yl derivative in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as a base. Reaction progress is monitored via TLC until a single product spot is observed .
- Workup : Precipitation by ice-water quenching, followed by filtration and drying. Yield optimization requires precise stoichiometric ratios and temperature control (25–30°C) .
Q. How is the compound structurally characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like sulfanyl (S–H stretch ~2550 cm⁻¹), acetamide (C=O stretch ~1650 cm⁻¹), and aromatic C–H bends .
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups at δ 2.2–2.4 ppm, benzodioxin aromatic protons at δ 6.5–7.5 ppm) and carbon backbone signals .
- Mass Spectrometry : Confirms molecular weight via peaks matching the exact mass (e.g., m/z 489.55 for a related compound) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for improved yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
- Catalyst/Bases : Compare LiH, K₂CO₃, or triethylamine for thioether bond formation. LiH in DMF enhances nucleophilic substitution rates .
- Computational Tools : Use COMSOL Multiphysics or AI-driven platforms to simulate reaction kinetics and predict optimal conditions (e.g., temperature, solvent ratios) .
- Process Monitoring : Implement real-time TLC or HPLC to track intermediates and minimize side products .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target enzymes (e.g., α-glucosidase) to prioritize synthesis of high-affinity analogs .
- AI-Driven Synthesis : Train models on reaction databases to propose novel pathways for introducing substituents (e.g., methyl, ethoxy) to the thiazolo-pyrimidine core .
Q. How are enzyme inhibition mechanisms studied for this compound?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Structure-Activity Relationships (SAR) : Modify the acetamide or benzodioxin moiety and correlate changes with inhibitory potency. For example, electron-withdrawing groups on the benzodioxin ring may enhance binding to enzyme active sites .
- X-ray Crystallography : Resolve co-crystal structures of the compound with target enzymes to identify key binding interactions .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in spectral data or bioactivity results?
- Methodological Answer :
- Cross-Validation : Confirm NMR/IR peaks with alternative techniques (e.g., 2D NMR or X-ray crystallography for ambiguous proton assignments) .
- Batch Analysis : Replicate syntheses under controlled conditions to isolate variability (e.g., humidity, trace impurities) .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra to verify structural assignments .
Q. What frameworks guide experimental design for novel derivatives?
- Methodological Answer :
- Theoretical-Computational-Experimental Loop :
Use quantum mechanics to hypothesize reactive intermediates.
Simulate reaction pathways (e.g., transition state energies) to prioritize synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
